Ammoniumlaurat

Übersicht

Beschreibung

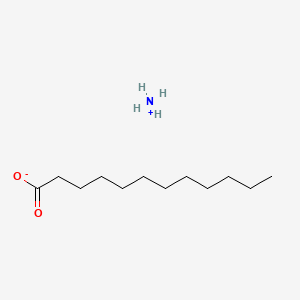

Ammonium laurate, also known as ammonium dodecanoate, is a compound with the molecular formula C12H27NO2. It is the ammonium salt of lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. This compound is primarily used as a surfactant due to its ability to lower the surface tension of liquids, making it useful in various industrial and research applications .

Wissenschaftliche Forschungsanwendungen

Biopolymer Recovery

Ammonium laurate is utilized in the extraction and recovery of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by microorganisms. A study demonstrated that ammonium laurate can effectively disrupt microbial cell membranes, facilitating the recovery of PHAs with high purity and yield. Specifically, when applied at a concentration of 200 wt%, it achieved polymer recoveries exceeding 99% without significant degradation of the product .

Case Study: PHA Recovery Process

- Microorganism Used : Cupriavidus necator DSM 545

- Recovery Method :

- Ammonium laurate solution was added to a microbial slurry.

- CO2 was introduced to lower pH, converting ammonium laurate into neutral lauric acid and facilitating polymer precipitation.

- Results :

- Polymer recovery rates: >99%

- Purity levels: >90%

This method not only enhances polymer recovery but also promotes sustainability by allowing the recycling of ammonium laurate in subsequent processes .

Stabilization of Natural Rubber Latex

Ammonium laurate serves as an effective stabilizer in the radiation vulcanization of natural rubber latex (RVNRL). Research indicates that incorporating ammonium laurate improves the mechanical stability time (MST) of RVNRL, making it less susceptible to destabilization during storage. The optimal concentration identified was 0.08 phr, which significantly enhanced MST compared to control samples .

Case Study: Mechanical Stability Testing

- Objective : Assess the impact of ammonium laurate on RVNRL stability.

- Methodology :

- Various concentrations (0 to 0.10 phr) were tested.

- Mechanical stability was measured over a month.

- Findings :

- Higher concentrations correlated with increased MST.

- The sample with 0.08 phr showed superior stability compared to others.

This application highlights ammonium laurate's role in enhancing the durability of rubber products, crucial for various industrial applications .

Surfactant Properties in Industrial Processes

Ammonium laurate exhibits versatile surfactant properties that facilitate various industrial processes. Its ability to act as a switchable anionic surfactant allows for reversible changes in solubility based on pH adjustments, making it valuable in formulations requiring precise control over surfactant behavior .

Applications Include :

- Emulsification : Used in cosmetic formulations to stabilize emulsions.

- Cleaning Agents : Effective in formulations requiring biodegradable surfactants.

Chemical Reactions and Modifications

The compound can undergo several chemical transformations, including oxidation and reduction, which expand its utility in synthetic chemistry. For instance:

- Oxidation : Produces lauric acid and other derivatives.

- Reduction : Forms lauryl alcohol.

These reactions allow ammonium laurate to serve as a precursor or intermediate in various chemical syntheses, broadening its applicability in research and industrial settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium laurate can be synthesized through the neutralization of lauric acid with ammonium hydroxide. The reaction typically involves dissolving lauric acid in a suitable solvent, such as ethanol, and then adding ammonium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of ammonium laurate and water as a byproduct.

Industrial Production Methods: In industrial settings, ammonium laurate is produced by reacting lauric acid with ammonia gas. This method involves passing ammonia gas through a solution of lauric acid in a non-aqueous solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium laurate undergoes various chemical reactions, including:

Oxidation: Ammonium laurate can be oxidized to produce lauric acid and other oxidation products.

Reduction: It can be reduced to form lauryl alcohol.

Substitution: The ammonium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide can facilitate cation exchange.

Major Products Formed:

Oxidation: Lauric acid and other carboxylic acids.

Reduction: Lauryl alcohol.

Substitution: Various laurate salts depending on the substituting cation.

Wirkmechanismus

The primary mechanism of action of ammonium laurate is its surfactant property. The molecule has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphiphilic nature allows it to reduce the surface tension of water, facilitating the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in water. This property is crucial in cleaning applications and in the stabilization of colloidal systems .

Vergleich Mit ähnlichen Verbindungen

Ammonium lauryl sulfate: Similar to ammonium laurate, this compound is also a surfactant but has a sulfate group instead of a carboxylate group.

Sodium laurate: This is the sodium salt of lauric acid and shares similar surfactant properties with ammonium laurate.

Potassium laurate: Another similar compound, differing only in the cation.

Uniqueness: Ammonium laurate is unique due to its specific ionic properties, which can result in different solubility and stability characteristics compared to its sodium and potassium counterparts. Additionally, the ammonium ion can participate in hydrogen bonding, which can influence the behavior of the compound in various applications .

Biologische Aktivität

Ammonium laurate, a quaternary ammonium salt derived from lauric acid, is recognized for its significant biological activities, particularly its antimicrobial properties and surfactant capabilities. This article provides a comprehensive overview of the biological activity of ammonium laurate, including its mechanisms of action, applications in various fields, and relevant case studies.

- Chemical Formula : CHCOONH

- Appearance : White to off-white powder or crystalline solid

- Solubility : Soluble in water

- pH (5% dispersion) : 7.6–7.8

Ammonium laurate exhibits biological activity primarily through the following mechanisms:

- Antimicrobial Properties : The lauric acid component of ammonium laurate is known for its effectiveness against various pathogens, including bacteria, viruses, and fungi. Studies indicate that it disrupts microbial membranes, leading to cell lysis and death.

- Surfactant Activity : As a surfactant, ammonium laurate reduces surface tension, facilitating the emulsification and dispersion of other substances in formulations. This property enhances the bioavailability of active ingredients in pharmaceutical and cosmetic products.

Antimicrobial Efficacy

Research has demonstrated that ammonium laurate can inhibit the growth of several pathogens. A comparative study highlighted its effectiveness against both planktonic forms and biofilms of bacteria.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 0.25% | |

| Candida albicans | 0.1% |

Case Study 1: Antimicrobial Activity Against Biofilms

A study evaluated the effectiveness of ammonium laurate against biofilms formed by Staphylococcus aureus on various surfaces (stainless steel, polystyrene). Results indicated that ammonium laurate significantly reduced biofilm formation compared to control groups, demonstrating its potential as a disinfectant in healthcare settings .

Case Study 2: Enhancement of Drug Delivery

In a formulation study, ammonium laurate was used to improve the solubility and penetration of an antimicrobial agent into microbial membranes. The results showed enhanced efficacy when combined with ammonium laurate compared to formulations without it . This suggests its utility in developing more effective pharmaceutical products.

Applications in Various Fields

- Pharmaceuticals : Due to its antimicrobial properties, ammonium laurate is used in topical formulations to prevent infections.

- Cosmetics : Its surfactant properties make it valuable in skin cleansers and emulsifiers.

- Agriculture : Ammonium laurate is employed as a natural pesticide due to its low toxicity and effectiveness against pests .

Environmental Impact

Ammonium laurate is biodegradable and can be recycled efficiently in industrial applications. Its use aligns with green chemistry principles, promoting sustainable practices in manufacturing processes .

Eigenschaften

CAS-Nummer |

2437-23-2 |

|---|---|

Molekularformel |

C12H27NO2 |

Molekulargewicht |

217.35 g/mol |

IUPAC-Name |

azane;dodecanoic acid |

InChI |

InChI=1S/C12H24O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);1H3 |

InChI-Schlüssel |

VJCJAQSLASCYAW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)[O-].[NH4+] |

Kanonische SMILES |

CCCCCCCCCCCC(=O)O.N |

Aussehen |

Solid powder |

Key on ui other cas no. |

2437-23-2 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

143-07-7 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.